![molecular formula C6H9N3O2 B189740 2-(Dimethylamino)-4,6-pyrimidinediol CAS No. 5738-14-7](/img/structure/B189740.png)
2-(Dimethylamino)-4,6-pyrimidinediol
Overview
Description
2-(Dimethylamino)-4,6-pyrimidinediol (DMAP) is an organic compound that is used in a variety of scientific applications, including as a catalyst for organic synthesis and as a reagent in biochemical assays. DMAP is a versatile and inexpensive reagent that has been used in a wide range of scientific research studies. It is a colorless, hygroscopic, and water-soluble compound that can be easily synthesized in the laboratory from commercially available starting materials. The structure of DMAP consists of a pyrimidine ring with two dimethylamino groups attached to the 4 and 6 positions.
Scientific Research Applications
Photophysical Properties and pH-Sensing Application : Pyrimidine-phthalimide derivatives, including those related to 2-(Dimethylamino)-4,6-pyrimidinediol, exhibit solid-state fluorescence and solvatochromism. These properties are useful for developing colorimetric pH sensors and logic gates (Yan et al., 2017).
Optical Properties and Theoretical Calculation : Derivatives like 2-thiomethyl-4,6-bis(4-N,N-methylaminostyryl) pyrimidine (TMAP) show significant single-photon and two-photon excited fluorescence, indicating potential in photophysical applications (Liu et al., 2010).
Synthesis of Novel Pyrimidine Derivatives : Compounds like 6-[(dimethylamino)methylene]aminouracil react with various heterocumulenes to create novel pyrimido[4,5-d]pyrimidines, offering a method for direct synthesis of these derivatives (Prajapati & Thakur, 2005).
Inhibitors of Inflammatory Mediators : 6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives act as potent inhibitors of PGE(2) generation in murine macrophages, indicating potential in controlling inflammation (Quintela et al., 2003).
Self-Complementary Betainic Guanine Model Compounds : Derivatives of this compound have been used to create model compounds for betainic guanines in RNA, demonstrating importance in biochemical research (SchmidtAndreas & KindermannMarkus Karl, 2001).
Cardiotonic Activity : Pyrimidine derivatives, including those related to this compound, have been studied for their cardiotonic activity, showing potential as heart medications (Dorigo et al., 1996).
Antioxidant Properties : Some derivatives show antioxidant properties, suggesting their potential use in preventing oxidative stress (Wijtmans et al., 2004).
properties
IUPAC Name |
2-(dimethylamino)-4-hydroxy-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9(2)6-7-4(10)3-5(11)8-6/h3H,1-2H3,(H2,7,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZVFAGBGUCFPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313081 | |
Record name | 2-(dimethylamino)-4,6-pyrimidinediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00313081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5738-14-7 | |
Record name | 5738-14-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(dimethylamino)-4,6-pyrimidinediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00313081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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